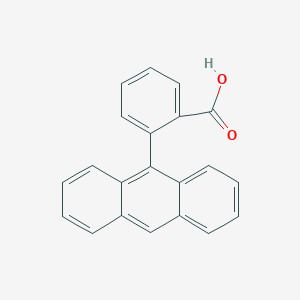
2-Anthracen-9-ylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anthracen-10-yl)benzoic acid is an organic compound that features an anthracene moiety attached to a benzoic acid group. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical and photochemical properties . The combination of anthracene and benzoic acid in this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-10-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Anthracen-10-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Anthracen-10-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracen-10-ylmethanol.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Anthracen-10-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its role in drug development and as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of 2-(Anthracen-10-yl)benzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid functionalities. The anthracene moiety can intercalate with DNA, affecting its structure and function, while the carboxylic acid group can form hydrogen bonds with biological molecules . These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-10-yl)benzoic acid is unique due to the presence of both anthracene and benzoic acid moieties, which confer distinct photophysical properties and biological activities. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C21H14O2 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,22,23) |
InChI-Schlüssel |
RSUGKEKLGCTRBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
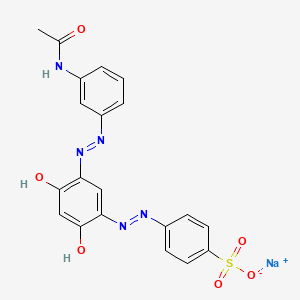
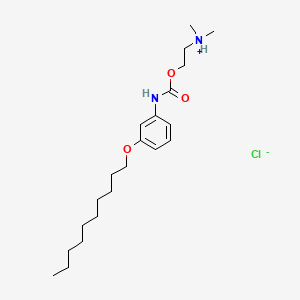

![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)
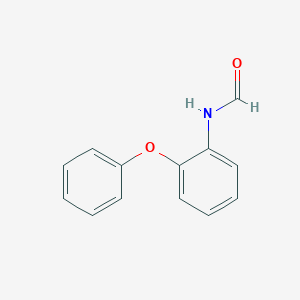
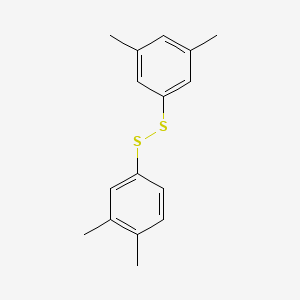
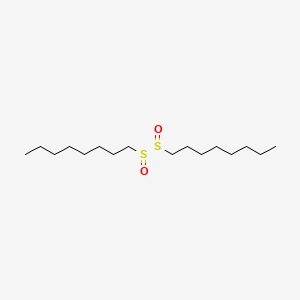
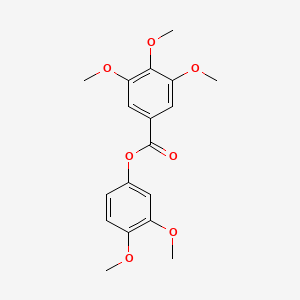
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)


